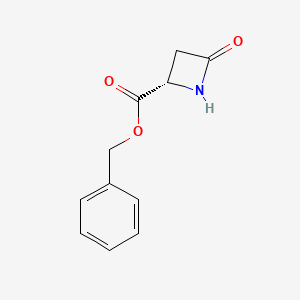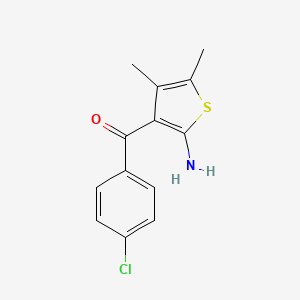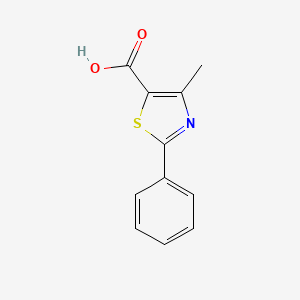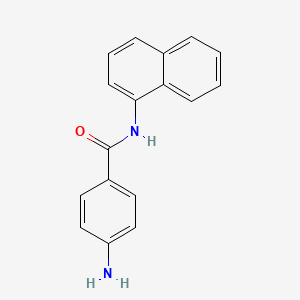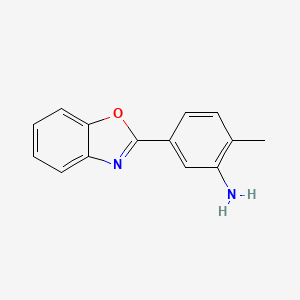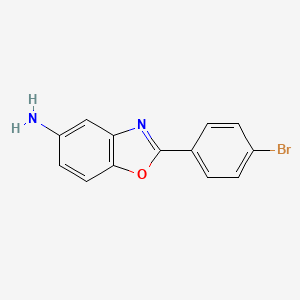![molecular formula C7H9N3OS2 B1269642 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone CAS No. 309283-44-1](/img/structure/B1269642.png)
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves reactions starting from amino acids or nitrogen mustards, utilizing intermediates such as chlorosulfonyl isocyanate. A practical example includes the synthesis of cyclosulfamides, closely related to the target compound, demonstrating the versatility and reactivity of thiadiazole and cyclopropyl moieties (Regainia et al., 2000). Novel chiral thiadiazole derivatives have also been synthesized for asymmetric synthesis applications, highlighting the compound's synthetic adaptability (Koparir et al., 2012).
Aplicaciones Científicas De Investigación
Antituberculosis Activity
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone derivatives exhibit significant antituberculosis activity. Studies have shown that certain derivatives synthesized from this compound have strong in vitro activity against Mycobacterium tuberculosis H37Rv, with specific compounds demonstrating minimal cytotoxic effects against mouse fibroblasts (Selvam et al., 2011).
Antitumor and Antioxidant Agents
Some derivatives of this compound have been synthesized and evaluated as potential antitumor and antioxidant agents. The structural modifications of this compound have led to the development of derivatives with significant pharmacological properties (W. Hamama et al., 2013).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been investigated for their corrosion inhibition performance. Quantum chemical parameters and molecular dynamics simulations have been used to predict their efficacy in protecting iron metal against corrosion (S. Kaya et al., 2016).
Antimicrobial and Antioxidant Properties
Certain this compound analogues exhibit notable antimicrobial and antioxidant activities. These compounds have been tested against various organisms and showed significant efficacy, making them potential candidates for antimicrobial therapies (U. K. Bhadraiah et al., 2021).
Synthesis of Novel Aliphatic Derivatives
Research has focused on synthesizing novel aliphatic derivatives of 1,3,4-thiadiazol-2(3H)-one, involving this compound. These derivatives have been synthesized with an interesting mechanism involving internal nucleophilic substitution, opening avenues for new chemical syntheses (Hakan Tahtaci & Gozde Aydin, 2019).
Electrosynthesis of New Derivatives
Electrochemical studies have been conducted on 2-amino-5-mercapto-1,3,4-thiadiazole, a related compound, leading to the electrosynthesis of new 1,3,4-thiadiazole derivatives. This method presents an efficient strategy for the formation of S–S and S–C bonds, expanding the range of possible chemical modifications and applications (Hossein Masoumi et al., 2023).
Mecanismo De Acción
Target of Action
The primary target of the compound 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone, also known as 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-cyclopropylethanone, is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme’s activity, thereby preventing the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of the urease enzyme affects the urea cycle, a biochemical pathway that produces ammonia and carbon dioxide from urea . The downstream effects of this inhibition include a decrease in the production of ammonia, which leads to an increase in pH, essential for the survival of certain bacteria like Helicobacter pylori .
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the production of ammonia and carbon dioxide . This can potentially disrupt the survival of certain bacteria, such as Helicobacter pylori, that rely on the urease enzyme for survival .
Safety and Hazards
Direcciones Futuras
The future directions for research on “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone” and similar compounds could include further evaluation of their inhibitory activity against the urease enzyme . This could potentially lead to the development of new treatments for infections caused by bacteria such as Helicobacter pylori .
Propiedades
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-cyclopropylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS2/c8-6-9-10-7(13-6)12-3-5(11)4-1-2-4/h4H,1-3H2,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCTXNOTTHVMPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CSC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353831 |
Source


|
| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-cyclopropylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
309283-44-1 |
Source


|
| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-cyclopropylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

